molecular formula C14H9FN2O B14202562 Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- CAS No. 858117-49-4

Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-

Cat. No.: B14202562
CAS No.: 858117-49-4
M. Wt: 240.23 g/mol
InChI Key: LRKYWHFOMSXHQX-UHFFFAOYSA-N
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Description

Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of a fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with pyrrole derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- stands out due to its specific combination of a fluorophenyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

858117-49-4

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

(3-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C14H9FN2O/c15-10-4-1-3-9(7-10)13(18)12-8-17-14-11(12)5-2-6-16-14/h1-8H,(H,16,17)

InChI Key

LRKYWHFOMSXHQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

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